4-tert-Butylpyridine-2-carbonitrile

Catalog No.
S1937945
CAS No.
42205-73-2
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylpyridine-2-carbonitrile

CAS Number

42205-73-2

Product Name

4-tert-Butylpyridine-2-carbonitrile

IUPAC Name

4-tert-butylpyridine-2-carbonitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3

InChI Key

UDPVBTOAETZTLT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C#N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C#N

    Chemical Binding of Halogen Bonds

      Application: TBP is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs).

      Method: Various characterizations have proved strong chemical interaction forms between 1,4-DITFB and TBP.

    Reconstructing the Amorphous and Defective Surface

4-tert-Butylpyridine-2-carbonitrile is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the fourth position and a cyano group at the second position. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields.

There is no current information available on the specific mechanism of action of 4-tert-Butylpyridine-2-carbonitrile in scientific research.

Due to the lack of specific data, it is advisable to handle 4-tert-Butylpyridine-2-carbonitrile with caution, assuming similar properties to other nitrile-containing aromatic compounds. These can include:

  • Moderate to high toxicity upon ingestion, inhalation, or skin contact [].
  • Potential flammability - organic compounds with aromatic rings can be flammable [].

The chemical behavior of 4-tert-Butylpyridine-2-carbonitrile is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The cyano group can be reduced to form corresponding amines or aldehydes under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the tert-butyl group can enhance electrophilic aromatic substitution reactions on the pyridine ring.

Research indicates that 4-tert-Butylpyridine-2-carbonitrile exhibits biological activity, particularly in the context of its interaction with biological systems. It has been studied for its potential as a ligand in various biochemical pathways, although specific mechanisms of action remain to be fully elucidated. Its structural characteristics may confer unique properties that influence its biological interactions.

The synthesis of 4-tert-Butylpyridine-2-carbonitrile can be achieved through several methods:

  • Starting Material Reaction: Utilizing 4-tert-butylpyridine as a precursor, the introduction of a cyano group can be accomplished via nucleophilic substitution using cyanide sources.
  • Direct Cyanation: Direct cyanation methods involving transition metal catalysis have also been explored, allowing for more efficient synthesis under milder conditions.

The optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

4-tert-Butylpyridine-2-carbonitrile finds utility in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Materials Science: Its properties make it suitable for use in advanced materials, including polymers and coatings.
  • Pharmaceutical Development: The compound's biological activity positions it as a candidate for further exploration in drug development.

Studies on the interactions of 4-tert-Butylpyridine-2-carbonitrile with other molecules have revealed insights into its reactivity and potential applications. For instance, investigations into its adsorption properties on nanocrystalline titanium dioxide have demonstrated significant effects on material performance, particularly in dye-sensitized solar cells .

Several compounds share structural similarities with 4-tert-Butylpyridine-2-carbonitrile. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
4-tert-ButylpyridinePyridine ring with tert-butyl groupLacks cyano group; primarily used as a base
2-CyanopyridinePyridine ring with cyano group at second positionLacks tert-butyl group; different steric effects
3-tert-ButylpyridineTert-butyl group at third positionDifferent reactivity profile due to position
4-(Bromomethyl)pyridineBromomethyl group at fourth positionDifferent functional reactivity

Uniqueness

4-tert-Butylpyridine-2-carbonitrile is distinguished by the combination of the tert-butyl and cyano groups, which provides a unique reactivity profile not found in other similar compounds. This combination enhances its utility in synthetic applications and biological interactions, setting it apart from structurally related compounds.

XLogP3

2.6

Wikipedia

4-tert-Butylpyridine-2-carbonitrile

Dates

Modify: 2023-08-16

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